molecular formula C18H19N3O4S B10974079 6-Ethyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-Ethyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B10974079
M. Wt: 373.4 g/mol
InChI Key: QJFMHDKXSQXTSP-UHFFFAOYSA-N
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Description

6-Ethyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with an ethyl group, a nitrobenzoyl group, and a carboxamide group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via a cyclization reaction involving a thiol and a suitable diene or alkyne under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using ethyl halides in the presence of a strong base.

    Attachment of the Nitrobenzoyl Group: The nitrobenzoyl group can be attached via an acylation reaction using 3-nitrobenzoyl chloride and a suitable amine.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the corresponding carboxylic acid and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the sulfur atom or the ethyl group using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The benzothiophene core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.

    Substitution: Electrophiles or nucleophiles in the presence of a suitable catalyst or under thermal conditions.

Major Products

    Oxidation: Sulfoxides or sulfones, depending on the extent of oxidation.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzothiophenes, depending on the nature of the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. These activities can be explored through in vitro and in vivo studies to identify potential therapeutic applications.

Medicine

In medicinal chemistry, this compound can serve as a lead compound for the development of new drugs. Its structural features can be modified to enhance its pharmacokinetic and pharmacodynamic properties, leading to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. These materials can find applications in electronics, photonics, and catalysis.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, if the compound exhibits antimicrobial activity, it may inhibit the function of essential bacterial enzymes or disrupt the integrity of bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-Ethyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, the position and nature of the substituents can significantly affect the compound’s properties, making it a valuable subject for further research and development.

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

6-ethyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C18H19N3O4S/c1-2-10-6-7-13-14(8-10)26-18(15(13)16(19)22)20-17(23)11-4-3-5-12(9-11)21(24)25/h3-5,9-10H,2,6-8H2,1H3,(H2,19,22)(H,20,23)

InChI Key

QJFMHDKXSQXTSP-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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